5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid It’s known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
The mode of action of This compound involves interaction with its targets. The adsorption of these inhibitors takes place via nitrogen, oxygen, and sulfur groups, multiple bonds, and aromatic rings in the structure of organic inhibitors .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that triazole compounds can have broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the action of This compound It’s known that triazole compounds can have broad-spectrum biological activities .
Action Environment
The action, efficacy, and stability of This compound can be influenced by several environmental factors such as solution temperature, exposure time, electronic structure of the inhibitor molecules, the nature of the electrolyte, and the size of the charge on the metal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and as a precursor for various industrial chemicals
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but different substituents.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: A closely related compound with a phenyl group at the 5-position instead of an ethyl group.
1,2,3-Triazole Derivatives: Compounds with a different triazole ring structure but similar biological activities.
Uniqueness: 5-Ethyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9-12-10(11(15)16)13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEYFUIBSCBRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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